

4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-(CHLOROMETHYL)PIPERIDINE
HYDROCHLORIDE

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Introduction

4-(Chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3) is a heterocyclic organic compound that serves as a valuable reactive intermediate in the field of organic synthesis.^[1] Its structure, featuring a piperidine ring and a reactive chloromethyl group, makes it a key building block for introducing the piperidin-4-ylmethyl moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of **4-(chloromethyl)piperidine hydrochloride** are summarized below. It is important to note that while some data are readily available, other properties such as boiling point, density, and specific solubility values are not extensively reported in the public domain.

Property	Value	Reference
CAS Number	1822-61-3	[1]
Molecular Formula	C ₆ H ₁₂ ClN·HCl	[1]
Molecular Weight	170.09 g/mol	N/A
Appearance	Light brown to brown solid	[2]
Melting Point	128-130 °C	[2]
Storage Temperature	Room temperature, keep dry and cool	N/A

Spectral Data

Detailed experimental spectral data for **4-(chloromethyl)piperidine hydrochloride** are not widely available in public databases. While commercial suppliers may possess this data, it is not consistently published.

- ¹H NMR: A ¹H NMR spectrum for this compound is indicated to be available from some chemical suppliers, but the spectral data itself is not publicly accessible.[3]
- ¹³C NMR, FT-IR, and Mass Spectrometry: Publicly available experimental ¹³C NMR, FT-IR, and mass spectrometry data for **4-(chloromethyl)piperidine hydrochloride** have not been identified in the conducted research.

Chemical Reactivity and Applications

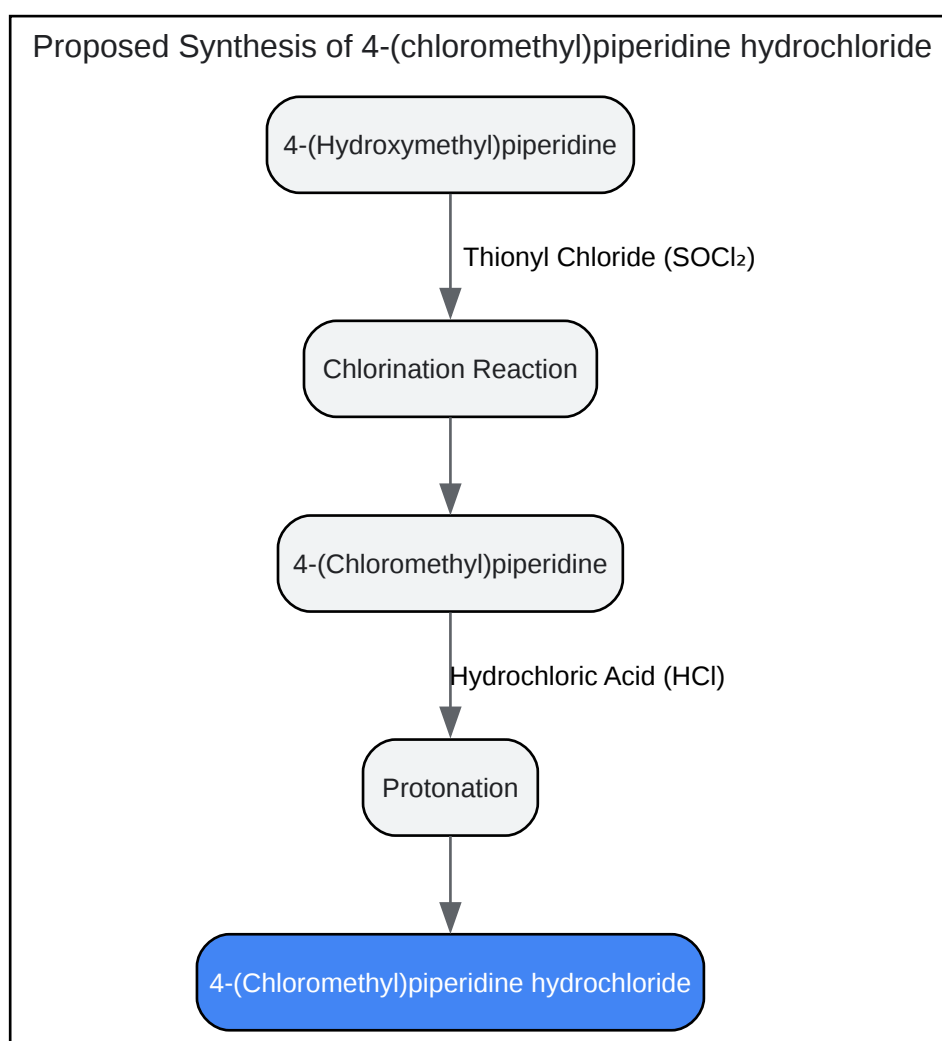
The primary utility of **4-(chloromethyl)piperidine hydrochloride** lies in its function as an alkylating agent. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of the piperidin-4-ylmethyl fragment to a wide range of nucleophiles.

This reactivity makes it a valuable reagent in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. For instance, it has been used as a reagent in the synthesis of derivatives of N-type calcium channel blockers.[1]

The piperidine nitrogen is a secondary amine, which is also nucleophilic and can compete in alkylation reactions. Therefore, for selective alkylation at the chloromethyl position, protection of the piperidine nitrogen (e.g., as a Boc carbamate) may be a necessary strategic step in a multi-step synthesis.

Proposed Synthesis Pathway

While a specific detailed experimental protocol for the synthesis of **4-(chloromethyl)piperidine hydrochloride** is not readily available in the surveyed literature, a plausible synthetic route would involve the chlorination of 4-(hydroxymethyl)piperidine. This transformation is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl_2). The subsequent addition of hydrochloric acid would then yield the hydrochloride salt.



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A proposed synthetic workflow for **4-(chloromethyl)piperidine hydrochloride**.

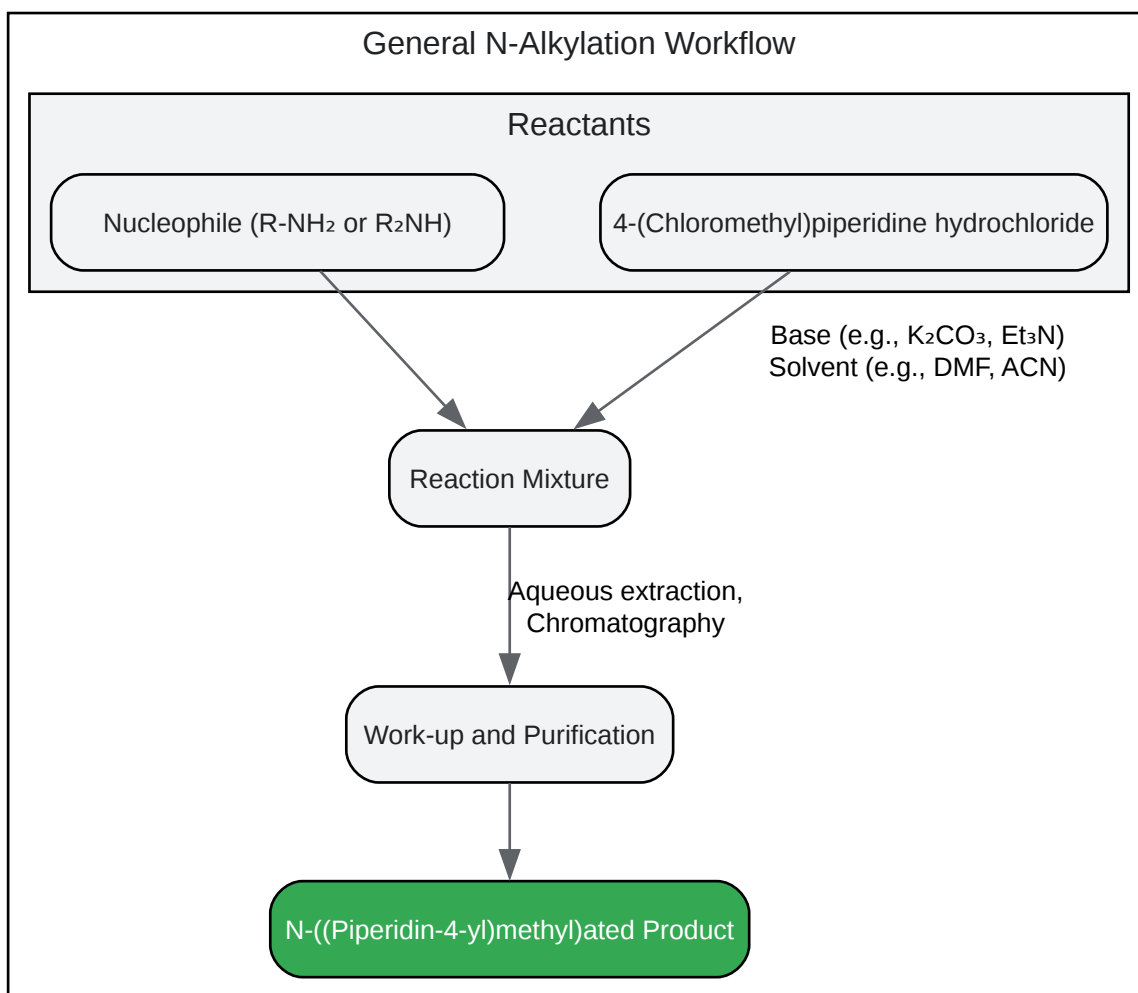
General Experimental Protocol for Synthesis (Proposed)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar transformations and should be adapted and optimized with appropriate laboratory safety precautions.

- **Reaction Setup:** In a fume hood, a solution of 4-(hydroxymethyl)piperidine in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- **Chlorination:** Thionyl chloride (approximately 1.1 equivalents) is dissolved in the same solvent and added dropwise to the cooled solution of the alcohol. The reaction is stirred at a low temperature and then allowed to warm to room temperature.
- **Work-up:** After the reaction is complete (monitored by TLC), the solvent and excess thionyl chloride are removed under reduced pressure.
- **Salt Formation:** The resulting crude 4-(chloromethyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.
- **Isolation:** The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

General Experimental Protocol for N-Alkylation

4-(Chloromethyl)piperidine hydrochloride can be used to alkylate a variety of nucleophiles, such as amines, amides, and thiols. The following is a general procedure for the N-alkylation of a primary or secondary amine.



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A general workflow for N-alkylation using **4-(chloromethyl)piperidine hydrochloride**.

Disclaimer: This is a generalized protocol and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

- **Reaction Setup:** To a solution of the amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), is added a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
- **Addition of Alkylating Agent:** **4-(Chloromethyl)piperidine hydrochloride** (1-1.2 equivalents) is added to the mixture.

- **Reaction:** The reaction mixture is stirred at room temperature or heated gently (e.g., to 50-80 °C) until the starting material is consumed, as monitored by an appropriate technique like TLC or LC-MS.
- **Work-up:** The reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Safety and Handling

4-(Chloromethyl)piperidine hydrochloride should be handled with care in a well-ventilated area, preferably in a fume hood.^[2] Standard personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.^[2] Avoid the formation of dust and aerosols.^[2]

First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen.^[2]
- **Skin Contact:** Take off contaminated clothing immediately. Wash off with soap and plenty of water.^[2]
- **Eye Contact:** Rinse cautiously with water for several minutes.^[2]
- **Ingestion:** If swallowed, rinse mouth with water. Do not induce vomiting.^[2]

In all cases of exposure, it is recommended to consult a physician.^[2]

Conclusion

4-(Chloromethyl)piperidine hydrochloride is a useful bifunctional reagent for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry. Its primary role as an alkylating agent allows for the incorporation of the piperidin-4-ylmethyl scaffold. While it is a valuable tool for synthetic chemists, there is a notable lack of comprehensive, publicly

available data regarding its detailed spectral properties and specific, optimized reaction protocols. Researchers using this compound should rely on general principles of organic chemistry for its synthesis and application, with the understanding that optimization will be necessary for specific substrates.

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References

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